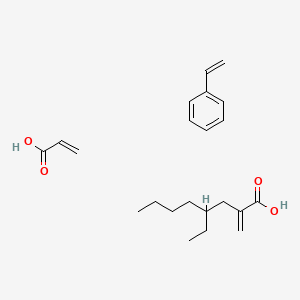
2,3-Dibutylnaphthalene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibutylnaphthalene-1-sulfonyl chloride: is an organic compound with the molecular formula C18H23ClO2S . It is a derivative of naphthalene, substituted with butyl groups at the 2 and 3 positions and a sulfonyl chloride group at the 1 position. This compound is of interest in various chemical research and industrial applications due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibutylnaphthalene-1-sulfonyl chloride typically involves the sulfonation of 2,3-dibutylnaphthalene followed by chlorination. The sulfonation can be achieved using sulfur trioxide or oleum, and the resulting sulfonic acid is then treated with thionyl chloride or phosphorus pentachloride to form the sulfonyl chloride derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) can enhance yield and purity.
化学反应分析
Types of Reactions: 2,3-Dibutylnaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The sulfonyl chloride can be reduced to the corresponding sulfonic acid or sulfonyl hydride under specific conditions.
Oxidation: Although less common, the butyl groups can undergo oxidation to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine or triethylamine) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols or thiols.
Sulfonic Acids: Formed from the reduction of the sulfonyl chloride group.
科学研究应用
2,3-Dibutylnaphthalene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins or peptides, through sulfonation reactions, aiding in the study of biological pathways and interactions.
Medicine: It serves as a precursor for the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers due to its reactivity and ability to introduce sulfonyl groups into various substrates.
作用机制
The mechanism of action of 2,3-Dibutylnaphthalene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate, or sulfonic acid derivatives, depending on the nucleophile and reaction conditions. The molecular targets and pathways involved are largely determined by the specific nucleophile and the resulting product.
相似化合物的比较
2,3-Dibutylnaphthalene-1-sulfonic acid: The sulfonic acid derivative of the compound, which is less reactive but can be used in similar applications.
2,3-Dibutylnaphthalene: The parent hydrocarbon, which lacks the sulfonyl chloride group and thus has different reactivity and applications.
Naphthalene-1-sulfonyl chloride: A simpler sulfonyl chloride derivative of naphthalene, used in similar chemical reactions but without the butyl substitutions.
Uniqueness: 2,3-Dibutylnaphthalene-1-sulfonyl chloride is unique due to the presence of both butyl groups and the sulfonyl chloride group. This combination imparts specific reactivity and properties that are not found in simpler naphthalene derivatives. The butyl groups can influence the compound’s solubility, steric hindrance, and overall reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
属性
CAS 编号 |
26248-28-2 |
|---|---|
分子式 |
C18H23ClO2S |
分子量 |
338.9 g/mol |
IUPAC 名称 |
2,3-dibutylnaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C18H23ClO2S/c1-3-5-9-14-13-15-10-7-8-12-17(15)18(22(19,20)21)16(14)11-6-4-2/h7-8,10,12-13H,3-6,9,11H2,1-2H3 |
InChI 键 |
GMGHCEFKBGBZFD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


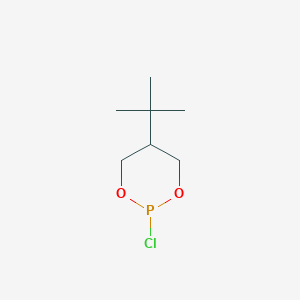
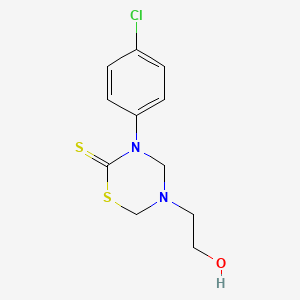
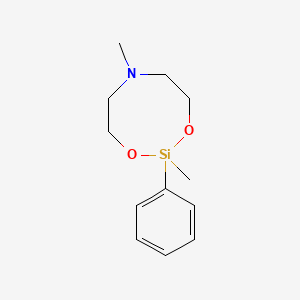
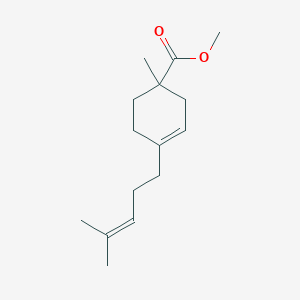

![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)

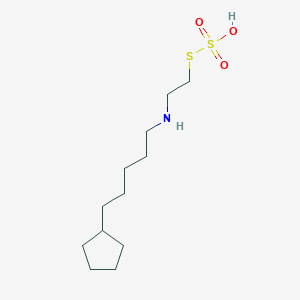
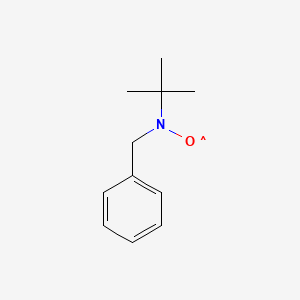

![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)

